molecular formula C19H16Cl2N4O2 B2929690 (E)-N'-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285588-53-5

(E)-N'-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2929690
CAS No.: 1285588-53-5
M. Wt: 403.26
InChI Key: VIYRIPYUDABUNC-SSDVNMTOSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by an (E)-configured hydrazone linker connecting a 2,6-dichlorobenzylidene moiety to a pyrazole core substituted with a 2-ethoxyphenyl group. Such derivatives are synthesized via condensation of pyrazole-carbohydrazide precursors with substituted benzaldehydes under acidic conditions .

Pyrazole-carbohydrazides are pharmacologically significant due to their diverse bioactivities, including anticancer , antimicrobial , and anti-inflammatory properties . The 2-ethoxyphenyl substituent may enhance lipophilicity and membrane permeability compared to polar groups like hydroxyl or formyl .

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c1-2-27-18-9-4-3-6-12(18)16-10-17(24-23-16)19(26)25-22-11-13-14(20)7-5-8-15(13)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYRIPYUDABUNC-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions.

    Formation of the Carbohydrazide: The carbohydrazide moiety is synthesized by reacting the pyrazole derivative with hydrazine hydrate.

    Condensation with Dichlorobenzaldehyde: The final step involves the condensation of the carbohydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound "(E)-N'-(2,6-Dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide":

Identification and Basic Information:

  • Name: this compound .
  • Catalog#: 1242CQ .
  • IUPAC Name: N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide .
  • Molecular Formula: C25H20Cl2N4O2 .
  • Molecular Weight: 479.35 .
  • Purity: Standard purity is 95+% .
  • CAS Number: 634896-62-1 .

Potential Applications and Research Areas

While the search results do not explicitly detail the applications of this specific compound, they do provide some context clues:

  • Research Use: The product is restricted to research and development use by, or directly under the supervision of, technically qualified individuals .
  • Related Compounds: The search results mention related compounds such as hydrazones and pyrazole derivatives, which have various biological activities .
  • Hydrazones: The synthesis and molecular docking of new hydrazones have been explored .
  • Other Research: Research has been done on related compounds such as N-substituted amino acid hydrazone-isatin derivatives .

Safety Information:

  • Hazards: Classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause specific target organ toxicity through single exposure (Category 3), affecting the respiratory system .
  • Precautionary Measures: Avoid breathing fumes, use adequate ventilation, and wear protective clothing, gloves, and eye/face protection .
  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area, away from incompatible substances and sources of ignition .

Mechanism of Action

The mechanism of action of (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzylidene Moiety

The 2,6-dichloro substitution on the benzylidene group differentiates this compound from analogs with other halogen patterns:

  • DFT calculations on E-DPPC revealed planarity in the hydrazone linker, facilitating π-π stacking interactions .
  • N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide : Replacing the ethoxyphenyl with a thiophene group introduces sulfur-based electronic effects, which may alter redox properties and antimicrobial activity .
Table 1: Impact of Benzylidene Substitution on Properties
Compound Name Substituent Position Key Properties
Target Compound (2,6-dichloro) 2,6-Cl High lipophilicity; potential for steric hindrance in binding
E-DPPC (2,4-dichloro) 2,4-Cl Improved planarity; enhanced π-π interactions
Y25 (2,6-dichloro + 3-hydroxyphenyl) 2,6-Cl + 3-OH Antioxidant activity due to phenolic -OH

Variations in the Pyrazole Core Substituents

The 2-ethoxyphenyl group at position 3 of the pyrazole core contrasts with other substitutions:

  • (E)-1-(4-tert-Butylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide : The tert-butyl group enhances steric bulk, improving selectivity for cancer cell targets (e.g., A549 cells) .
Table 2: Bioactivity Correlations with Pyrazole Substituents
Substituent Biological Activity Mechanism Insights Source
2-Ethoxyphenyl Not reported (inferred) Likely modulates lipophilicity and bioavailability
Thiophen-2-yl Antimicrobial Sulfur atoms may disrupt bacterial membranes
4-tert-Butylbenzyl Anticancer (A549 cells) Induces apoptosis via mitochondrial pathways

Pharmacological and Physicochemical Comparisons

Antioxidant and Anti-Inflammatory Activity

Compound Y25 (2,6-dichloro + 3-hydroxyphenyl) demonstrated significant antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) due to its phenolic -OH group, which scavenges free radicals .

Antimicrobial Activity

Thiazolidinedione derivatives with 2,6-dichlorobenzylidene groups (e.g., compound 58) showed potent activity against E. coli and B. subtilis (MIC = 8 µg/mL), attributed to the electron-withdrawing Cl atoms enhancing electrophilicity .

Anticancer Potential

The tert-butyl-substituted analog in inhibited A549 lung cancer cell growth by 78% at 10 µM, while the thiophene derivative in showed moderate activity (IC₅₀ = 25 µM). The target compound’s ethoxy group may balance solubility and target engagement, warranting further testing.

Computational and Crystallographic Insights

  • Similar calculations for the target compound could predict reactivity.
  • X-ray Crystallography : Analogous hydrazones (e.g., in ) adopt planar geometries stabilized by intramolecular hydrogen bonds (N–H⋯O), a feature likely conserved in the target compound.

Biological Activity

(E)-N'-(2,6-Dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a unique structure combining a pyrazole ring with a benzylidene and carbohydrazide moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
  • Molecular Formula : C19H16Cl2N4O
  • Molecular Weight : 397.26 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression.

  • Case Study : In vitro tests on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell migration. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .
CompoundIC50 (µM)Effect on Cell Cycle
This compound7.60G1/S arrest
Erlotinib (Control)10.00G1/S arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity.

  • Research Findings : A study reported that the compound inhibited the growth of certain Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent.

  • Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential for therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Cytokine Modulation : It can reduce the levels of inflammatory mediators.
  • Cell Cycle Arrest : By affecting cell cycle progression, it promotes apoptosis in cancer cells.

Q & A

What synthetic methodologies are commonly employed for preparing (E)-N'-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide precursor and a substituted benzaldehyde. For example, a related compound, (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized by refluxing 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dichlorobenzaldehyde in ethanol, catalyzed by acetic acid, yielding 62% after recrystallization (DMF/MeOH) . Optimization focuses on solvent choice (e.g., ethanol for reflux), acid catalysis (acetic acid), and purification methods to enhance crystallinity.

How can researchers address low yields or impurities during the synthesis of pyrazole-carbohydrazide derivatives?

Low yields may arise from incomplete condensation or side reactions. Strategies include:

  • Stoichiometric control : Ensuring a 1:1 molar ratio of hydrazide and aldehyde precursors .
  • Catalyst screening : Testing alternatives to acetic acid (e.g., p-toluenesulfonic acid).
  • Purification : Gradient recrystallization (e.g., DMF/MeOH) or column chromatography. Advanced techniques like HPLC-MS can identify byproducts for targeted optimization .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR : Confirms hydrazone bond formation (C=N stretch ~1588 cm⁻¹) and carbonyl groups (C=O ~1644 cm⁻¹) .
  • 1H-NMR : Identifies aromatic protons and hydrazone CH=N signals (δ ~8.59 ppm) .
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry and packing. SHELXL is widely used for refinement, particularly for handling high-resolution or twinned data .

How are DFT calculations applied to study the electronic and structural properties of this compound?

Hybrid functional B3LYP/6-311G** is employed to compute gas-phase geometries, while solvent effects are modeled via SCRF with IEFPCM. Studies assess frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis to predict reactivity and stability .

What role do solvation models play in computational studies of this compound’s behavior in aqueous environments?

Solvent models like IEFPCM account for polarization effects in aqueous media. For example, Gibbs free energy corrections in water reveal stabilization of the hydrazone tautomer due to hydrogen bonding, impacting pharmacological solubility predictions .

What challenges arise during crystallographic refinement of pyrazole-carbohydrazide derivatives, and how are they resolved?

Challenges include disorder in aromatic substituents or solvent molecules. SHELXL’s restraints (e.g., DFIX, SIMU) help model anisotropic displacement parameters. WinGX/ORTEP aids in visualizing ellipsoids and validating geometry .

How is molecular docking utilized to predict the compound’s biological interactions?

Docking software (e.g., AutoDock Vina) screens against targets like enzymes or receptors. For analogs, binding affinities correlate with substituent electronegativity (e.g., chloro groups enhance hydrophobic interactions). Validation via MD simulations ensures pose stability .

What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial : Broth microdilution (MIC against E. coli, B. subtilis) .
  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazol (scPTZ) models .
  • Cytotoxicity : MTT assay on cancer cell lines.

How should researchers reconcile discrepancies in spectral data (e.g., NMR shifts) across studies?

Variations may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Cross-referencing computed (DFT) vs. experimental spectra clarifies assignments. For example, solvent-dependent 1H-NMR shifts in DMSO-d₆ vs. CDCl₃ can indicate intramolecular hydrogen bonding .

How does the 2,6-dichloro substitution influence properties compared to analogs (e.g., 2,4-dichloro or methoxy derivatives)?

  • Electron-withdrawing effects : 2,6-Dichloro groups increase electrophilicity, enhancing binding to targets like kinase enzymes.
  • Steric effects : Ortho-substitutions may restrict rotation, stabilizing bioactive conformations. Comparative DFT studies show higher dipole moments in 2,6-dichloro derivatives, improving solubility .

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